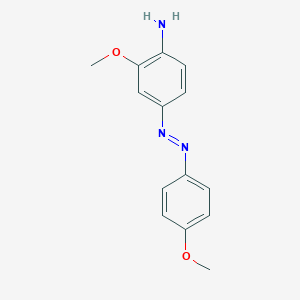

3,4'-Dimethoxy-4-aminoazobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4'-Dimethoxy-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye and Pigment Industry

Overview:

3,4'-Dimethoxy-4-aminoazobenzene is extensively used as a dye due to its vibrant color properties. It is particularly favored for coloring textiles and other materials.

Key Properties:

- Color: Bright yellow to orange

- Solubility: Soluble in organic solvents and water at varying pH levels

Applications:

- Textile Dyes: Utilized for dyeing cotton, wool, and synthetic fibers.

- Food Coloring: Employed in food products as a colorant, subject to regulatory approval.

| Application Type | Description |

|---|---|

| Textile Dyeing | Used for vibrant colors in fabrics |

| Food Industry | Approved colorant for certain food products |

Photochemical Applications

Research Insights:

Recent studies indicate that this compound can be utilized in photochemical applications. The introduction of methoxy groups enhances its photoswitching capabilities, allowing for manipulation using light.

Case Study:

In a study published in Nature Communications, researchers demonstrated that azobenzene derivatives can be attached to peptides to create light-responsive biomolecules. This enables controlled conformational changes in proteins when exposed to specific wavelengths of light .

| Parameter | Value |

|---|---|

| λ max (trans state) | 560 nm |

| pKa (neutral pH) | 7.2 |

Biological Research Applications

Cancer Research:

Some studies have explored the use of this compound in cancer research. It has been noted for its potential carcinogenic properties when metabolized into certain amines .

Case Study:

In one research article, the compound was linked to the development of various cancers in laboratory settings, indicating its role as a potential carcinogen . This highlights the importance of understanding its biological effects when utilized in any form.

Chemical Synthesis and Analytical Chemistry

Synthesis:

this compound can be synthesized through azo coupling reactions involving diazonium salts and phenolic compounds.

Analytical Uses:

The compound is also used in analytical chemistry for developing methods to detect and quantify azo dyes in environmental samples.

| Synthesis Method | Description |

|---|---|

| Azo Coupling | Reaction between diazonium salts and phenols |

Regulatory Considerations

Due to its potential health risks associated with carcinogenicity, the use of this compound is subject to strict regulatory scrutiny. The National Toxicology Program has classified compounds that metabolize into 3,3'-DMOB as "reasonably anticipated to be human carcinogens" .

Propiedades

Número CAS |

17210-48-9 |

|---|---|

Fórmula molecular |

C14H15N3O2 |

Peso molecular |

257.29 g/mol |

Nombre IUPAC |

2-methoxy-4-[(4-methoxyphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3O2/c1-18-12-6-3-10(4-7-12)16-17-11-5-8-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3 |

Clave InChI |

KLDSKEKBQNJMCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |

SMILES canónico |

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |

Sinónimos |

3,4'-Dimethoxy-4-aminoazobenzene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.